4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile
Overview
Description
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position, two methyl groups at the 1 and 2 positions, and a nitrile group at the 5-position. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminoethane with acetonitrile under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 4-amino-1,2-dimethyl-1H-imidazole-5-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The nitrile group can also participate in covalent bonding with target proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-imidazole-5-carbonitrile: Lacks the two methyl groups present in 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile.
1,2-dimethyl-1H-imidazole-5-carbonitrile: Lacks the amino group at the 4-position.
4-amino-1H-imidazole-5-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
This compound is unique due to the presence of both the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. The two methyl groups also influence its steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-2,3-dimethylimidazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-9-6(8)5(3-7)10(4)2/h8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERGZZIIWKDORY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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